REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6][C:7]1[N:12]=[C:11]([NH2:13])[C:10]([NH2:14])=[C:9]([NH2:15])[N:8]=1.C(=O)(O)[O-].[Na+].C(=O)=O.[OH:24][C:25]1[CH:26]=[C:27]([C:31]([C:33]([C:35]2[CH:40]=[CH:39][CH:38]=[C:37]([OH:41])[CH:36]=2)=O)=O)[CH:28]=[CH:29][CH:30]=1>O>[OH:24][C:25]1[CH:26]=[C:27]([C:31]2[N:14]=[C:10]3[C:11](=[N:13][C:33]=2[C:35]2[CH:40]=[CH:39][CH:38]=[C:37]([OH:41])[CH:36]=2)[N:12]=[C:7]([NH2:6])[N:8]=[C:9]3[NH2:15])[CH:28]=[CH:29][CH:30]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
4.76 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NC1=NC(=C(C(=N1)N)N)N
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C(=O)C(=O)C1=CC(=CC=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 3 hours, at which point a bright-yellow precipitate
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was formed in abundance
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1)C=1N=C2C(=NC(=NC2=NC1C1=CC(=CC=C1)O)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |